molecular formula C17H16ClNO2 B310992 N-(2-benzoyl-4-chlorophenyl)butanamide

N-(2-benzoyl-4-chlorophenyl)butanamide

Cat. No.: B310992
M. Wt: 301.8 g/mol
InChI Key: BBNXOCYPRYPTPZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is This compound , derived from its substituents:

  • 2-Benzoyl-4-chlorophenyl : A benzene ring substituted with a ketone (benzoyl) at position 2 and chlorine at position 4.
  • Butanamide : A four-carbon alkyl chain terminating in an amide group.
    Alternative names include N-[4-chloro-2-(phenylcarbonyl)phenyl]butanamide and 2′-Benzoyl-4′-chlorobutyranilide.

Crystallographic Analysis and Three-Dimensional Configuration

Single-crystal X-ray diffraction studies reveal:

Parameter Value
Crystal system Triclinic
Space group P
Unit cell dimensions a = 9.6023(16) Å, b = 9.9881(17) Å, c = 13.406(2) Å
Angles α = 77.627(2)°, β = 70.524(2)°, γ = 73.294(2)°
Volume 1151.0(3) ų
Z 2

The molecule exhibits a planar NC–O–C–C fragment, with dihedral angles of 66.71° and 59.61° between the chlorophenyl and benzoyl rings. Intramolecular hydrogen bonds (O–H⋯N: 2.477 Å) stabilize the conformation.

Comparative Molecular Geometry with Analogous Chlorophenyl Amides

Compared to N-(2-chlorophenyl)butanamide (C₁₀H₁₂ClNO), the benzoyl substitution in this compound introduces steric hindrance, increasing the C–Cl bond length to 1.737 Å versus 1.698 Å in simpler analogs. The butanamide chain adopts a gauche conformation, contrasting with the trans orientation in non-aromatic amides.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)butanamide

InChI

InChI=1S/C17H16ClNO2/c1-2-6-16(20)19-15-10-9-13(18)11-14(15)17(21)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,20)

InChI Key

BBNXOCYPRYPTPZ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide

  • Molecular Formula : C₁₅H₁₃ClN₂O₂
  • Key Features: Substituted with a 2-aminoacetamide group instead of butanamide.
  • Properties: Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions but irreversibly degrades to C₁₃H₁₀NOCl . Detected via LC-MS (retention time: 3.0 min, m/z 289.0 [M+H]⁺) and characterized by NMR and IR spectroscopy . Lower molecular weight (288.1 Da) compared to the target compound, likely reducing lipophilicity.

N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide

  • Molecular Formula: C₁₉H₁₃Cl₂NO₃S
  • Key Features : Sulfonamide group replaces the amide, with an additional 4-chlorophenyl ring.
  • Properties :
    • Acts as a CCR2/CCR9 receptor inhibitor due to sulfonamide’s hydrogen-bonding capacity .
    • Intramolecular N–H···O hydrogen bond stabilizes the crystal structure, with aromatic π-π interactions (dihedral angle: 10.6°) .
    • Higher molecular weight (406.28 g/mol) and polarity compared to the target compound, enhancing aqueous solubility.

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

  • Key Features : Contains pyrimidine and cyclopropanesulfonamide groups.
  • Properties :
    • Patent-pending CTPS1 inhibitor for treating proliferative diseases .
    • Heterocyclic substituents enhance target specificity and metabolic stability, contrasting with the simpler benzoyl-chlorophenyl motif in the target compound.

N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide

  • Molecular Formula : C₂₀H₂₀ClN₃O₂S
  • Key Features: Thiadiazole ring and 2-methylphenoxy group.
  • Properties: High XLogP3 (4.8) indicates significant lipophilicity, favoring membrane permeability .

p-Fluoro-butyrylfentanyl

  • Molecular Formula : C₂₃H₂₈FN₃O
  • Key Features : Piperidine and fluorophenyl groups.
  • Properties :
    • Opioid receptor agonist with hydrochloride salt solubility ~0.25 mg/mL in PBS .
    • Demonstrates how alkylation and fluorination of the amide chain modulate bioactivity, a strategy applicable to the target compound.

Structural and Functional Analysis

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Functional Groups LogP/XLogP3
N-(2-Benzoyl-4-chlorophenyl)butanamide 300.76 Amide, benzoyl, chlorophenyl ~3.5 (estimated)
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide 288.1 Aminoacetamide ~2.8
N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide 406.28 Sulfonamide ~4.1
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 401.9 Thiadiazole, phenoxy 4.8

Insights :

  • The butanamide chain in the target compound balances lipophilicity (LogP ~3.5) for membrane penetration and solubility for bioavailability.
  • Sulfonamide and thiadiazole groups increase molecular weight and polarity, affecting pharmacokinetics .

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